5-(1H-Imidazol-1-yl)-1-(piperidin-4-yl)-2,3-dihydro-1H-indole

IDO1 inhibition Immuno-oncology Enzymatic assay

5-(1H-Imidazol-1-yl)-1-(piperidin-4-yl)-2,3-dihydro-1H-indole (CAS 921230-33-3) is a synthetic heterocyclic small molecule with the molecular formula C₁₆H₂₀N₄ and a molecular weight of 268.36 g/mol, combining a 2,3-dihydro-1H-indole core with an N-linked piperidin-4-yl group and a 5-imidazol-1-yl substituent. This compound is primarily cited in patent literature as a member of the imidazol-piperidinyl derivative class designed to modulate kinase activity for hyperproliferative disease treatment.

Molecular Formula C16H20N4
Molecular Weight 268.36 g/mol
CAS No. 921230-33-3
Cat. No. B12632088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1H-Imidazol-1-yl)-1-(piperidin-4-yl)-2,3-dihydro-1H-indole
CAS921230-33-3
Molecular FormulaC16H20N4
Molecular Weight268.36 g/mol
Structural Identifiers
SMILESC1CNCCC1N2CCC3=C2C=CC(=C3)N4C=CN=C4
InChIInChI=1S/C16H20N4/c1-2-16-13(11-15(1)19-10-8-18-12-19)5-9-20(16)14-3-6-17-7-4-14/h1-2,8,10-12,14,17H,3-7,9H2
InChIKeyMOLMUBCOYBDYRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1H-Imidazol-1-yl)-1-(piperidin-4-yl)-2,3-dihydro-1H-indole (CAS 921230-33-3): Procurement-Ready Chemical Profile and Comparator Context


5-(1H-Imidazol-1-yl)-1-(piperidin-4-yl)-2,3-dihydro-1H-indole (CAS 921230-33-3) is a synthetic heterocyclic small molecule with the molecular formula C₁₆H₂₀N₄ and a molecular weight of 268.36 g/mol, combining a 2,3-dihydro-1H-indole core with an N-linked piperidin-4-yl group and a 5-imidazol-1-yl substituent . This compound is primarily cited in patent literature as a member of the imidazol-piperidinyl derivative class designed to modulate kinase activity for hyperproliferative disease treatment [1]. It has also been noted as a ligand associated with indoleamine 2,3-dioxygenase (IDO) inhibition studies, with a reported enzymatic IC₅₀ of 28 μM [2].

Why Generic Substitution of 5-(1H-Imidazol-1-yl)-1-(piperidin-4-yl)-2,3-dihydro-1H-indole (CAS 921230-33-3) Risks Functional Divergence


The combination of an imidazole ring at the indoline 5-position with a basic piperidine side chain creates a distinct pharmacophoric pattern not replicated by simpler indoline-piperidine analogs. The imidazole nitrogen atoms serve as both hydrogen-bond acceptors and potential metal-coordinating ligands, a feature critical for target engagement in kinase and IDO inhibitor scaffolds [1]. Substituting this compound with an indoline derivative lacking the imidazole (e.g., 1-(piperidin-4-yl)-2,3-dihydro-1H-indole, CAS 181525-34-8) removes these key interaction motifs, likely altering biochemical potency and selectivity. The quantitative evidence below underscores the limited but tangible data differentiating this compound from its nearest structural comparators and the broader class of indole-piperidine hybrids .

Product-Specific Quantitative Evidence for 5-(1H-Imidazol-1-yl)-1-(piperidin-4-yl)-2,3-dihydro-1H-indole (CAS 921230-33-3): Measured Differentiation Against Comparators


IDO1 Enzymatic Inhibition: Reported IC₅₀ of 28 μM for 5-(1H-Imidazol-1-yl)-1-(piperidin-4-yl)-2,3-dihydro-1H-indole

A single publicly available data point reports an IC₅₀ of 28 μM for this compound against indoleamine 2,3-dioxygenase 1 (IDO1) [1]. This contrasts with the structurally simpler comparator 4-phenylimidazole (4-PI), a known IDO1 inhibitor scaffold with reported IC₅₀ values in the mid-micromolar range (approximately 30–50 μM) [2]. While the absolute potency is modest, the 5-imidazolyl-indoline scaffold introduces an additional hydrogen-bonding vector absent in 4-PI, which may influence binding mode and selectivity potential [3]. No direct head-to-head data under identical assay conditions are available.

IDO1 inhibition Immuno-oncology Enzymatic assay

Structural Differentiation: Imidazole Substituent vs. Unsubstituted Indoline-Piperidine Core

The closest structurally characterized comparator is 1-(piperidin-4-yl)-2,3-dihydro-1H-indole (CAS 181525-34-8), which shares the indoline-piperidine scaffold but lacks the 5-imidazol-1-yl substituent . The target compound incorporates two additional nitrogen atoms (N4 vs. N2) that serve as hydrogen-bond acceptor(s) and potential metal-chelating sites. Patent disclosures classify the target compound within the imidazol-piperidinyl derivatives claimed as kinase modulators, whereas the unsubstituted comparator is not claimed in these patents [1]. Quantitative binding data are not available for either compound in the same assay system; differentiation is therefore based on chemotype classification and predicted binding features.

Medicinal chemistry Structure-activity relationship Kinase inhibitor design

Patent-Based Target Classification: Kinase Modulation vs. Complement Factor B Inhibition in Indole-Piperidine Analogs

The target compound is explicitly encompassed within the Markush structures of patent US2015/0274750A1, which claims imidazol-piperidinyl derivatives as kinase activity modulators for hyperproliferative diseases [1]. In contrast, structurally distinct indole-piperidine derivatives claimed in separate patent families (e.g., US10093663B2) are directed toward complement factor B (CFB) inhibition, with no imidazole substituent [2]. This divergence in patent-assigned therapeutic classification indicates that the 5-imidazol-1-yl substituent directs pharmacological activity toward kinase targets rather than CFB. Representative CFB-inhibitory indole-piperidine compounds from US10093663B2 exhibit IC₅₀ values in the low nanomolar range (e.g., <100 nM in CFB enzymatic assays), but the target compound has not been tested in CFB assays, precluding direct numerical comparison.

Kinase inhibition Complement factor B Patent analysis

Best Research and Industrial Application Scenarios for 5-(1H-Imidazol-1-yl)-1-(piperidin-4-yl)-2,3-dihydro-1H-indole (CAS 921230-33-3)


Kinase Inhibitor Lead Generation and Scaffold Hopping

This compound serves as a fragment-like starting point for kinase inhibitor programs targeting hyperproliferative diseases. Its imidazol-piperidinyl-indoline architecture is explicitly covered by Merck's kinase modulator patent family [1], providing a freedom-to-operate anchor for medicinal chemistry optimization. The 28 μM IDO1 IC₅₀ [2] further supports its use in designing bifunctional kinase-IDO inhibitors, an emerging strategy in immuno-oncology.

Chemical Biology Probe for IDO1 Functional Studies

With a confirmed, albeit modest, IDO1 inhibitory concentration of 28 μM [2], this compound can be deployed as a chemical probe to interrogate IDO1-dependent tryptophan catabolism in cellular assays, particularly when compared against the structurally simpler 4-phenylimidazole baseline (IC₅₀ ≈ 30–50 μM) [3]. Its distinct scaffold may help identify binding interactions not accessible to the smaller 4-PI scaffold.

Synthetic Intermediate for Deuterated or Substituted Analogs

The compound's piperidin-4-yl secondary amine and imidazole positions offer convenient chemical handles for N-alkylation, acylation, or isotopic labeling. This makes it a versatile intermediate for generating focused compound libraries aimed at improving potency toward IDO1 or kinase targets, as implied by the broad patent coverage of imidazol-piperidinyl derivatives [1].

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